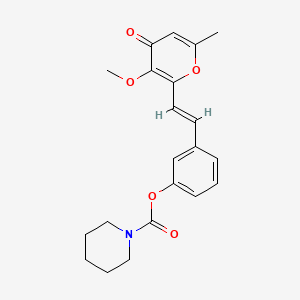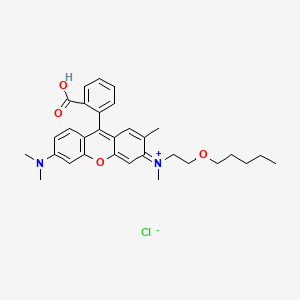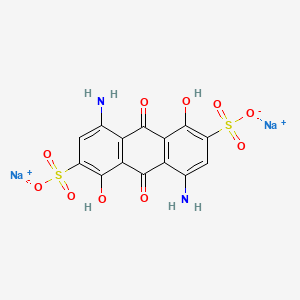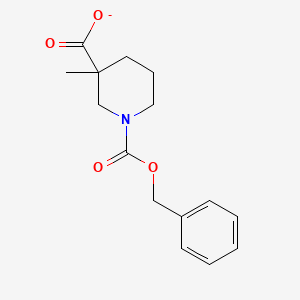![molecular formula C22H13Cl2F3N4O2 B12364552 3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12364552.png)
3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a benzamide core with multiple substituents, including dichloro, cyanophenyl, carbamoylamino, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:
Preparation of 3,5-dichlorobenzoyl chloride: This can be achieved by reacting 3,5-dichlorobenzoic acid with thionyl chloride.
Formation of the intermediate: The 3,5-dichlorobenzoyl chloride is then reacted with 3-cyanophenylamine in the presence of a base such as triethylamine to form the intermediate 3,5-dichloro-N-(3-cyanophenyl)benzamide.
Final coupling: The intermediate is then coupled with 2-amino-5-(trifluoromethyl)phenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and phenyl groups.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The dichloro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used but typically involve the replacement of chlorine atoms.
科学研究应用
3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
作用机制
The mechanism by which 3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain proteins, while the cyanophenyl and carbamoylamino groups contribute to its overall activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in cellular signaling.
相似化合物的比较
Similar Compounds
3,5-dichloro-N,N-dimethylaniline: Shares the dichloro substitution pattern but lacks the complex amide and trifluoromethyl groups.
3,5-dichloro-N-(4-chlorophenyl)benzamide: Similar benzamide structure but with different substituents.
2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide: Contains similar functional groups but with a different core structure.
Uniqueness
The uniqueness of 3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both electron-withdrawing (trifluoromethyl, cyanophenyl) and electron-donating (carbamoylamino) groups allows for fine-tuning of its reactivity and interactions with biological targets.
属性
分子式 |
C22H13Cl2F3N4O2 |
|---|---|
分子量 |
493.3 g/mol |
IUPAC 名称 |
3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H13Cl2F3N4O2/c23-15-7-13(8-16(24)10-15)20(32)30-19-9-14(22(25,26)27)4-5-18(19)31-21(33)29-17-3-1-2-12(6-17)11-28/h1-10H,(H,30,32)(H2,29,31,33) |
InChI 键 |
KRTRXKZPJOTQTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12364473.png)
![3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride](/img/structure/B12364477.png)
![10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-](/img/structure/B12364481.png)
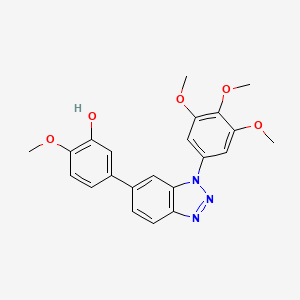

![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12364507.png)
